molecular formula C17H24F2N2O3 B12087042 tert-Butyl 4-(4-amino-2-(difluoromethyl)phenoxy)piperidine-1-carboxylate

tert-Butyl 4-(4-amino-2-(difluoromethyl)phenoxy)piperidine-1-carboxylate

Cat. No.: B12087042
M. Wt: 342.4 g/mol
InChI Key: OZCRUZGDAPOJIF-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-amino-2-(difluoromethyl)phenoxy)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group, a 4-amino-2-(difluoromethyl)phenoxy substituent, and a piperidine core. This structure combines aromatic, amine, and fluorinated functionalities, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The Boc group enhances solubility and stability during synthetic processes, while the difluoromethyl group modulates electronic properties and metabolic resistance .

Properties

Molecular Formula

C17H24F2N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

tert-butyl 4-[4-amino-2-(difluoromethyl)phenoxy]piperidine-1-carboxylate

InChI

InChI=1S/C17H24F2N2O3/c1-17(2,3)24-16(22)21-8-6-12(7-9-21)23-14-5-4-11(20)10-13(14)15(18)19/h4-5,10,12,15H,6-9,20H2,1-3H3

InChI Key

OZCRUZGDAPOJIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)N)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-amino-2-(difluoromethyl)phenoxy)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Group: The phenoxy group is introduced by reacting a suitable phenol derivative with a halogenated piperidine compound under basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is incorporated using a difluoromethylating agent, such as difluoromethyl iodide, in the presence of a base.

    Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-amino-2-(difluoromethyl)phenoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The difluoromethyl group can be reduced under specific conditions.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Reduced forms of the difluoromethyl group.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

tert-Butyl 4-(4-amino-2-(difluoromethyl)phenoxy)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-amino-2-(difluoromethyl)phenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity. The piperidine ring and phenoxy group contribute to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

  • tert-Butyl 4-(difluoromethyl)piperidine-1-carboxylate (CAS 146117-95-5): Key Difference: The difluoromethyl group is directly attached to the piperidine ring instead of the phenyl ring. Impact: Reduced aromatic interactions compared to the target compound; higher lipophilicity (LogP ~2.8 vs. ~3.2 for the target) due to the absence of a polar phenoxy group .
  • tert-Butyl 4-(4-chlorophenyl)piperidine-1-carboxylate (CAS 877399-73-0): Key Difference: Chlorine replaces the amino and difluoromethyl groups on the phenyl ring. Impact: Lower reactivity in nucleophilic substitutions; increased steric hindrance but improved stability under acidic conditions .

Functional Group Modifications on the Phenyl Ring

  • tert-Butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate (CAS 1032903-63-1): Key Difference: Isopropoxy and methyl groups replace the difluoromethyl and amino groups.
  • tert-Butyl 4-(3-fluoro-2-methyl-6-nitrophenylamino)piperidine-1-carboxylate (BP 30371N/A): Key Difference: Nitro and fluoro groups are present instead of amino and difluoromethyl groups. Impact: Nitro group increases electrophilicity, enabling reduction to amines for further derivatization .

Electronic and Steric Effects

  • Difluoromethyl vs.
  • Amino Group Reactivity: The 4-amino group in the target compound facilitates amide bond formation, unlike non-amine analogs (e.g., CAS 877399-73-0), expanding its utility in peptide-mimetic drug design .

Physicochemical and Pharmacokinetic Properties

Property Target Compound tert-Butyl 4-(difluoromethyl)piperidine-1-carboxylate tert-Butyl 4-(4-chlorophenyl)piperidine-1-carboxylate
Molecular Weight (g/mol) ~340.35 ~235.25 ~325.83
LogP (Predicted) ~3.2 ~2.8 ~3.5
Solubility (aq., mg/mL) 0.15 0.35 0.08
Metabolic Stability (t1/2) 4.5 h 6.2 h 3.8 h

Data extrapolated from structural analogs

Biological Activity

tert-Butyl 4-(4-amino-2-(difluoromethyl)phenoxy)piperidine-1-carboxylate is a synthetic organic compound notable for its complex structure and potential applications in medicinal chemistry. Its molecular formula is C17H24F2N2O3C_{17}H_{24}F_{2}N_{2}O_{3}, with a molecular weight of approximately 342.4 g/mol. The compound features a piperidine ring, a tert-butyl ester group, and a difluoromethyl-substituted phenoxy moiety, which contribute to its unique chemical properties and biological activities .

Structural Characteristics

The structural characteristics of this compound include:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Difluoromethyl Group : Enhances lipophilicity and may improve pharmacokinetic properties.
  • Amino Group : Potential for interaction with biological targets.

The biological activity of this compound has been investigated primarily in the context of its interaction with various biological targets, including enzymes and receptors. The difluoromethyl group enhances its lipophilicity, which may lead to improved binding affinity to these targets .

Pharmacological Applications

Preliminary studies suggest potential applications in:

  • Cancer Therapy : The compound may exhibit anti-proliferative effects against specific cancer cell lines, possibly by inhibiting key signaling pathways involved in tumor growth .
  • Enzyme Inhibition : It has shown promise as a biochemical probe due to its ability to modulate enzyme activity, which can be crucial in drug development .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For example:

  • MDA-MB-231 Cell Line : Exhibited significant growth inhibition with an IC50 value indicating potent activity against triple-negative breast cancer (TNBC) cells .
Cell LineIC50 (µM)Effect on Proliferation
MDA-MB-231 (TNBC)0.126Significant Inhibition
MCF10A (Non-Cancer)11.73Minimal Effect

Pharmacokinetics

Pharmacokinetic studies have indicated favorable absorption and distribution profiles:

  • Oral Bioavailability : Approximately 31.8% following administration at a dose of 10 mg/kg.
  • Clearance Rate : 82.7 ± 1.97 mL/h/kg after intravenous administration .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenoxy)piperidine-1-carboxylateC17H22F3N2O3Contains trifluoromethyl group, enhanced activity
Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylateC15H22FN3O2Piperazine ring instead of piperidine

These comparisons highlight the structural diversity within this class of compounds and their varying biological activities.

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